N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

Kinase inhibition Vanin-1 inhibition Pim kinase

N-(2-(2-Methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide (CAS 1797728-86-9) is a heterocyclic small molecule (C15H12N4OS, MW 296.35) featuring a pyrimidine-2-carboxamide core linked to an ortho-substituted 2-methylthiazol-4-yl phenyl moiety. The compound is commercially available as a research chemical with a standard purity specification of 98%.

Molecular Formula C15H12N4OS
Molecular Weight 296.35
CAS No. 1797728-86-9
Cat. No. B2473247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide
CAS1797728-86-9
Molecular FormulaC15H12N4OS
Molecular Weight296.35
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC=CC=N3
InChIInChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-5-2-3-6-12(11)19-15(20)14-16-7-4-8-17-14/h2-9H,1H3,(H,19,20)
InChIKeyJTCPIJSEQPSGRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide (CAS 1797728-86-9) – Procurement-Ready Physicochemical Baseline


N-(2-(2-Methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide (CAS 1797728-86-9) is a heterocyclic small molecule (C15H12N4OS, MW 296.35) featuring a pyrimidine-2-carboxamide core linked to an ortho-substituted 2-methylthiazol-4-yl phenyl moiety . The compound is commercially available as a research chemical with a standard purity specification of 98% . Published quantitative biological or physicochemical differentiation data—such as target binding IC50 values, selectivity profiles, or metabolic stability measurements—were not identified in the accessible primary research literature, patent disclosures, or authoritative public databases at the time of this analysis. This evidence guide therefore documents the compound's physicochemical identity and structural context while transparently reporting the current absence of comparator-based quantitative performance data essential for procurement decisions grounded in differential performance.

Why N-(2-(2-Methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide Cannot Be Assumed Interchangeable with Positional Isomers or Other Pyrimidine-2-Carboxamide Analogs


Without published target-engagement or pharmacokinetic data for this specific ortho-substituted anilide, any assumption of functional equivalence to closely related analogs—such as the meta-substituted isomer N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide (CAS 1251706-34-9) or the 6-hydroxy derivative—is chemically unjustified. The position of the thiazole substituent on the central phenyl ring (ortho vs. meta) dictates the three-dimensional presentation of the methylthiazole pharmacophore, which can profoundly alter kinase binding pocket occupancy, off-target liability, and passive permeability. In the broader pyrimidine-2-carboxamide class, minor structural perturbations have been shown to shift potency by orders of magnitude or invert selectivity across kinase families . Procurement of this compound without confirmatory batch-specific assay data therefore carries a material risk of obtaining a molecule whose biological behavior diverges unpredictably from that of published analogs, undermining experimental reproducibility and program timelines.

Quantitative Differentiation Evidence for N-(2-(2-Methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide (CAS 1797728-86-9)


Absence of Published Head-to-Head Biological Comparator Data for Procurement Evaluation

Systematic searches of primary research papers, patent disclosures (including the Pim kinase inhibitor patent families and Vanin-1 inhibitor patents [1]), and authoritative databases (ChEMBL, BindingDB) for quantitative biological activity data on N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide returned no direct head-to-head comparisons, no isolated target IC50 values, and no selectivity panel data against closest analogs such as the meta-substituted isomer (CAS 1251706-34-9) or the 6-hydroxy-pyrimidine-4-carboxamide analog. The structurally related Vanin-1-IN-2 (CAS 2054952-13-3, same molecular formula C15H12N4OS, different connectivity) has a reported Vanin-1 IC50 of 162 nM , but no data links the target compound to this pharmacological target. Consequently, no quantitative differentiation claim can currently be substantiated for procurement decision-making.

Kinase inhibition Vanin-1 inhibition Pim kinase Positional isomer comparison Biological activity

Recommended Application Scenarios for N-(2-(2-Methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide Based on Current Evidence Limitations


Structure-Activity Relationship (SAR) Exploration: Ortho-Positional Probe in Pyrimidine-2-Carboxamide Lead Optimization

Use as a defined ortho-substituted anilide probe to experimentally determine the impact of 2-methylthiazole placement relative to the meta-substituted isomer (CAS 1251706-34-9). The absence of published data makes this compound a candidate for exploratory in-house profiling, where procurement of both the ortho and meta isomers enables direct biochemical or cellular head-to-head comparison. This is directly informed by the evidence gap documented in Section 3.

Cheminformatics and Computational Model Training: Filling the Pharmacophore Data Void

Procure for use as a structurally characterized but biologically unannotated molecule to train or benchmark predictive models (e.g., kinase selectivity classifiers, permeability models). The compound's well-defined structure (SMILES available ) and the documented absence of target-engagement data make it suitable as a test case for prospective model validation.

Synthetic Intermediate for Diversified Library Construction

Leverage the pyrimidine-2-carboxamide core as a synthetic handle for parallel derivatization. The commercial availability at 98% purity supports its use as a building block for generating focused libraries aimed at probing kinase or Vanin-1 pharmacophore space, where downstream biological annotation would fill the current differentiation gap.

Negative Control or Chemical Probe Cohort Member in Kinase Panel Screens

Include alongside structurally related analogs with known activity profiles in broad kinase panel screens to establish empirical selectivity fingerprints. This scenario explicitly addresses the evidence gap by generating the very head-to-head comparator data that is currently absent from the public domain.

Quote Request

Request a Quote for N-(2-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.